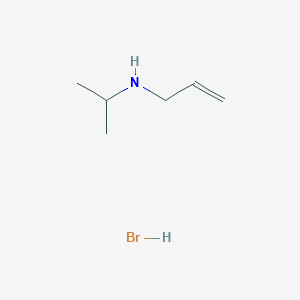

N-allyl-N-isopropylamine hydrobromide

Description

Structural Classification and Research Significance within Amine Chemistry

N-allyl-N-isopropylamine hydrobromide is classified as a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups (an allyl group and an isopropyl group) and one hydrogen atom, forming a hydrobromide salt. ncert.nic.in The presence of both an allyl group (containing a carbon-carbon double bond) and a bulky isopropyl group imparts distinct reactivity and physical properties to the molecule.

Amines are a fundamental class of organic compounds derived from ammonia (B1221849) and are central to a vast array of chemical and biological processes. ncert.nic.in They are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. ncert.nic.in The reactivity of the allyl group, particularly its ability to participate in various addition and cycloaddition reactions, makes N-allyl-N-isopropylamine a versatile building block in organic synthesis. The hydrobromide salt form enhances the compound's stability and water solubility, which can be advantageous for certain applications.

The table below summarizes the key structural and chemical properties of N-allyl-N-isopropylamine and its hydrobromide salt.

| Property | Value |

| Compound Name | N-allyl-N-isopropylamine |

| CAS Number | 35000-22-7 |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Compound Name | This compound |

| CAS Number | 99726-37-1 |

| Molecular Formula | C6H14BrN |

| Molecular Weight | 180.09 g/mol |

Data sourced from Santa Cruz Biotechnology and CymitQuimica. scbt.comscbt.comcymitquimica.com

Overview of Established and Emerging Research Domains

The unique chemical nature of this compound has led to its investigation in several research areas, ranging from materials science to life sciences.

Organic and Medicinal Chemistry:

Secondary amines, particularly those containing reactive functional groups like the allyl moiety, are crucial intermediates in the synthesis of more complex molecules. nih.gov Allylamines are recognized as important building blocks for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. nih.gov While specific research detailing the use of this compound as a precursor is not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds. The broader class of allylamines has been instrumental in the development of antifungal agents. These drugs often work by inhibiting key enzymes in fungal cell wall synthesis. nih.gov

Proteomics and Biochemical Research:

Several chemical suppliers list this compound as a biochemical for proteomics research. scbt.comscbt.com While detailed studies specifying its exact role are limited, it is plausible that it could be used as a reagent for protein modification or to enhance detection sensitivity in mass spectrometry analyses. The amine group can react with specific amino acid residues on proteins, potentially introducing a tag for purification or analysis.

Agricultural Chemistry:

The following table outlines the potential research applications of this compound based on its chemical class and available vendor information.

| Research Domain | Potential Application |

| Organic Synthesis | Building block for heterocyclic compounds |

| Medicinal Chemistry | Precursor for pharmacologically active molecules |

| Proteomics | Reagent for protein modification and analysis |

| Agricultural Chemistry | Development of novel fungicidal agents |

It is important to note that while the structural features of this compound suggest its utility in these domains, extensive research dedicated specifically to this compound is not widely published. Future investigations are needed to fully elucidate its potential and validate these emerging applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-prop-2-enylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.BrH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLBZKJDSQYDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC=C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for N Allyl N Isopropylamine Hydrobromide and Analogues

Controlled Synthesis of N-Allyl-N-Isopropylamine via N-Alkylation Methodologies

The direct N-alkylation of isopropylamine (B41738) with an allyl halide, such as allyl bromide, represents the most conventional route to N-allyl-N-isopropylamine. However, this method is often hampered by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. msu.edulibretexts.orgchemguide.co.uk To address these challenges, advanced synthetic strategies focus on achieving regioselective and chemoselective control.

Regioselective and Chemoselective Alkylation Approaches

Controlling the degree of alkylation is paramount for the efficient synthesis of N-allyl-N-isopropylamine. Chemoselectivity, in this context, refers to the preferential alkylation of the primary amine (isopropylamine) to a secondary amine (N-allylisopropylamine) and the subsequent selective alkylation to the desired tertiary amine without over-alkylation.

Several strategies have been developed to enhance selectivity. The use of specific bases and catalysts is a primary approach. For instance, cesium carbonate (Cs₂CO₃) has been shown to be an effective promoter for the mono-N-alkylation of primary amines, suppressing the undesired dialkylation. The basicity and solubility of Cs₂CO₃ in solvents like N,N-dimethylformamide (DMF) are key to this selectivity. Other methods employ solid-phase supports or alternative bases like Huenig's base (N,N-diisopropylethylamine) to achieve clean and high-yielding N-alkylation of secondary amines to tertiary amines, thereby preventing the formation of quaternary ammonium salts. google.com

The reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the reactants, play a crucial role. For example, using a large excess of the initial amine can favor mono-alkylation. libretexts.orgyoutube.com The reaction between a halogenoalkane and a primary amine can be controlled to favor the formation of a secondary amine. crunchchemistry.co.uk Subsequent reaction with another alkyl halide can then yield the tertiary amine. libretexts.orglibretexts.org The table below summarizes various catalytic systems and their effectiveness in controlling N-alkylation.

Interactive Table: Catalytic Systems for Controlled N-Alkylation

| Catalyst/Base System | Substrate | Product | Key Feature |

|---|---|---|---|

| Cs₂CO₃ / DMF | Primary Benzylamines | Secondary Amines | High chemoselectivity for mono-alkylation. |

| Huenig's Base / Acetonitrile | Secondary Amines | Tertiary Amines | Prevents quaternary salt formation. google.com |

| Potassium Hydride / Triethylamine | Secondary Amines | Tertiary Amines | Effective for tertiary amine synthesis. |

| Al₂O₃–OK / Acetonitrile | Primary/Secondary Amines | Tertiary Amines | Heterogeneous catalyst, reusable. |

Hydroamination-Based Synthetic Routes to N-Allyl-N-Isopropylamine Skeletons

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene), is a highly atom-economical method for forming C-N bonds. organicreactions.orgwikipedia.org This approach can be a powerful alternative to traditional alkylation for constructing the N-allyl-N-isopropylamine framework.

Metal-Catalyzed Hydroamination for C-N Bond Formation

The direct addition of an amine to an unactivated alkene is often thermodynamically unfavorable and requires a catalyst. organicreactions.org A wide range of transition metal catalysts, including those based on palladium, rhodium, iridium, and nickel, have been developed to facilitate this transformation. nih.govacs.orgnih.govrsc.org The catalytic cycle typically involves the activation of either the amine or the unsaturated substrate by the metal center. nih.gov

For the synthesis of N-allyl-N-isopropylamine, a potential route involves the hydroamination of an allene (B1206475) or a related unsaturated three-carbon unit with isopropylamine. Metal-catalyzed hydroamination of allenes, in particular, has been shown to be an effective method for producing allylic amines. snnu.edu.cn Catalytic systems based on late transition metals are often employed for intermolecular hydroamination reactions. nih.gov For instance, rhodium complexes have been reported to catalyze the hydroamination of unactivated olefins under mild conditions. acs.org Iron catalysts have also been explored for the hydroamination of allenes. kaust.edu.sa

Stereochemical Control in Hydroamination Transformations

A significant advantage of hydroamination is the potential for stereochemical control, which is crucial for the synthesis of chiral analogues. Asymmetric hydroamination can be achieved by using chiral ligands on the metal catalyst, which can induce enantioselectivity in the C-N bond-forming step. organicreactions.orgresearchgate.net

Recent advancements have focused on developing highly enantioselective hydroamination reactions. For example, photoenzymatic catalysis has emerged as a novel approach for asymmetric intermolecular hydroamination, furnishing enantioenriched amines. illinois.eduosti.govnih.govacs.orgacs.org This method utilizes a flavin-dependent ene-reductase to photocatalytically generate an aminium radical cation, which then undergoes asymmetric hydroamination. Another strategy involves the use of copper hydride-catalyzed reductive relay hydroamination to prepare γ-chiral amines with excellent enantioselectivity. mit.edu Photocatalytic methods have also been developed for the anti-Markovnikov hydroamination of alkenes, providing access to a range of amine products. princeton.eduresearchgate.net These advanced methods offer precise control over the stereochemistry of the final product, a critical aspect in the synthesis of complex and biologically active molecules. acs.orgacs.org

Innovative Methodologies for Amine Hydrobromide Salt Formation

The final step in the synthesis is the formation of the hydrobromide salt of N-allyl-N-isopropylamine. Tertiary amines readily react with strong acids like hydrobromic acid (HBr) to form ammonium salts. libretexts.orglibretexts.orgoxfordreference.com This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by the acidic proton of HBr, resulting in the formation of a tertiary ammonium cation and a bromide anion. crunchchemistry.co.uk

The process typically involves dissolving the free amine in a suitable organic solvent, followed by the addition of an aqueous or anhydrous solution of HBr. The resulting hydrobromide salt, being ionic, is often a crystalline solid that is less soluble in organic solvents and can be isolated by precipitation or crystallization. oxfordreference.com A patent describes a process where a tertiary amine hydrobromide is formed by reacting an alkyl bromide with a secondary amine, followed by treatment with a metal hydroxide (B78521) solution to liberate the free amine. google.com Studies on the extraction of amine hydrohalides have shown that the formation constants for trilaurylammonium salts increase from hydrochloride to hydroiodide, with hydrobromide being intermediate. pitt.edu The choice of solvent and the control of stoichiometry are important to ensure the complete conversion to the salt and to obtain a product with high purity.

Investigation of Competitive Deprotonation/Protonation Protocols for Selective Alkylation

A highly effective strategy for the selective monoalkylation of primary amines involves using the amine starting material as its hydrobromide salt (R-NH₂·HBr). researchgate.netrsc.orgrsc.org This protocol leverages a competitive equilibrium between the deprotonation of the reactant primary amine and the protonation of the newly formed, more basic secondary amine product. rsc.org

The core principle of this method is to ensure that the secondary amine product is immediately protonated after its formation. researchgate.netrsc.org This converts it into a non-nucleophilic ammonium salt, effectively removing it from the reaction pathway and preventing it from competing with the primary amine for the alkylating agent. rsc.orgrsc.org The success of this strategy hinges on the careful selection of a non-nucleophilic base with optimal basicity. The base must be strong enough to deprotonate the primary amine hydrobromide salt but not so strong that it also deprotonates the secondary amine hydrobromide product to a significant extent. rsc.org

The general mechanism proceeds as follows:

A primary amine hydrobromide (e.g., isopropylamine hydrobromide) is treated with a specific base in a suitable solvent.

The base selectively deprotonates a portion of the primary amine salt, creating the free, nucleophilic primary amine.

This primary amine reacts with an alkylating agent (e.g., allyl bromide) to form the secondary amine (N-allyl-N-isopropylamine).

The secondary amine, being more basic than the starting primary amine, is immediately protonated by the surrounding acidic species (the remaining primary amine hydrobromide or the protonated base).

This forms the thermodynamically stable secondary amine hydrobromide salt (N-allyl-N-isopropylamine hydrobromide), which is unreactive towards further alkylation. rsc.org

Research has shown that various factors, including the choice of base and solvent, significantly influence the reaction's yield and selectivity. researchgate.net

Table 1: Effect of Solvents and Bases on Selective N-Alkylation

This table is generated based on findings for selective monoalkylation of primary amines using the competitive deprotonation/protonation strategy. researchgate.net

| Solvent | Base | Selectivity (Mono- vs. Di-alkylation) | Observations |

|---|---|---|---|

| DMF (Dimethylformamide) | Triethylamine | High | DMF was found to enhance both the rate and selectivity of N-alkylation. researchgate.net |

| DMSO (Dimethyl sulfoxide) | Triethylamine | Good | Good results were observed, but product isolation could be challenging, leading to yield loss. researchgate.net |

| Ethanol | Triethylamine | Moderate | Protic solvents were generally less effective than aprotic polar solvents. researchgate.net |

| Toluene | Triethylamine | Low | Non-polar solvents showed poor performance. researchgate.net |

| DMF | DBU (1,8-Diazabicycloundec-7-ene) | Moderate to Low | Stronger bases can lead to increased side reactions and dialkylation. researchgate.net |

| DMF | DCHA (Dicyclohexylamine) | Good | Non-nucleophilic secondary amine bases performed well. researchgate.net |

This approach provides a robust and straightforward method for synthesizing secondary amines like N-allyl-N-isopropylamine with high selectivity, avoiding the common issue of overalkylation. rsc.orgrsc.org

In Situ Generation and Utilization of Hydrogen Bromide in Synthetic Transformations

The in situ generation of reagents is a valuable technique in chemical synthesis that can enhance safety, control reactivity, and improve efficiency. nih.gov Instead of handling hazardous or unstable chemicals directly, they are produced within the reaction vessel as needed. Hydrogen bromide (HBr), a colorless and corrosive gas, is an ideal candidate for in situ generation, particularly for its role in creating hydrobromide salts of synthesized amines. manac-inc.co.jp

One common method for generating HBr in situ involves the reaction of an oxidant with a bromide source. manac-inc.co.jpmanac-inc.co.jp For instance, the combination of hydrogen peroxide (H₂O₂) and HBr can be used to generate elemental bromine (Br₂) in situ for bromination reactions. researchgate.net While this generates bromine, the underlying principle of using a stable precursor to create the reactive species is key. For generating HBr itself, a common laboratory method is the dropwise addition of a non-volatile acid, such as concentrated sulfuric acid or phosphoric acid, to a stable bromide salt like sodium bromide (NaBr) or potassium bromide (KBr).

In the context of synthesizing this compound, the in situ generation of HBr serves as the final step to convert the synthesized free amine into its stable, crystalline salt form. After the alkylation reaction is complete, HBr can be generated in the reaction mixture. The newly formed HBr immediately protonates the basic nitrogen atom of the N-allyl-N-isopropylamine, causing the hydrobromide salt to precipitate out of the solution. This facilitates easy isolation and purification of the final product.

Table 2: Methods for In Situ Generation of Hydrogen Bromide

This table summarizes common laboratory methods for the in situ generation of HBr for use in synthetic transformations.

| Reactants | Conditions | Primary Use in Amine Synthesis |

|---|---|---|

| Sodium Bromide (NaBr) + Sulfuric Acid (H₂SO₄) | Gentle heating | Generation of HBr gas for direct introduction into the reaction vessel to form hydrobromide salts. |

| Potassium Bromide (KBr) + Phosphoric Acid (H₃PO₄) | Heating | A safer alternative to H₂SO₄, as it is less oxidizing and reduces the risk of side reactions. Used for salt formation. |

| Bromine (Br₂) + Hydrogen (H₂) | Catalyst (e.g., Platinum), heat | Industrial-scale synthesis of pure HBr gas. orgsyn.org |

| Ethanolamine + Hydrobromic Acid (aqueous) | Heating, distillation | Used in the synthesis of bromoalkylamine hydrobromides, where HBr is a key reagent. orgsyn.org |

The utilization of in situ generated HBr for the final protonation and isolation step is an elegant strategy that avoids the direct handling of corrosive HBr gas while ensuring a high-yield conversion of the amine product to its desired salt form.

Computational and Theoretical Chemistry of N Allyl N Isopropylamine Hydrobromide Systems

Quantum Mechanical Investigations (DFT, Ab Initio, Coupled-Cluster)

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecular system in the absence of environmental effects. Methods such as Density Functional Theory (DFT), Ab Initio, and Coupled-Cluster (CC) are employed to calculate the electronic structure, energy, and geometric parameters of molecules with high accuracy.

The formation of N-allyl-N-isopropylamine hydrobromide occurs via the hydrobromination of its parent amine, N-allyl-N-isopropylamine. This reaction is a classic example of an electrophilic addition of a hydrogen halide to an alkene. Computational studies, particularly using DFT, are instrumental in elucidating the precise mechanism, identifying transition states, and calculating the reaction's energy profile.

While direct computational studies on N-allyl-N-isopropylamine are not prevalent in the literature, the mechanism can be inferred from extensive theoretical investigations on the hydrohalogenation of analogous alkenes and allylic systems. researchgate.netmasterorganicchemistry.com The reaction proceeds through the attack of the electron-rich C=C double bond on the hydrogen of HBr. This can theoretically proceed via two main pathways: a concerted mechanism involving a single, four-centered transition state, or a stepwise mechanism involving a carbocation intermediate. researchgate.net For simple alkenes, theoretical analyses often show that the reaction in polar media proceeds through an asynchronous concerted mechanism, rather than the distinct carbocation intermediate often depicted in textbooks. researchgate.net

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect determined by the stability of the transition state. According to Markovnikov's rule, the proton adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the more stable carbocation (or the more stable partial positive charge in a concerted transition state). In the case of N-allyl-N-isopropylamine, the nitrogen atom's electronic influence plays a crucial role. The protonated amine group is electron-withdrawing, which can destabilize an adjacent positive charge. However, the reaction typically occurs under acidic conditions where the amine is already protonated, forming an ammonium (B1175870) salt. The key step is the addition of HBr across the allyl group's double bond.

Computational models can calculate the activation energies for both possible addition pathways. The energy profile would map the potential energy of the system as it moves along the reaction coordinate from reactants to products, passing through the high-energy transition state.

Table 1: Representative Theoretical Data for Electrophilic Addition to Alkenes Note: This table presents generalized data from analogous systems to illustrate the outputs of computational studies, as specific data for this compound is not available.

| Parameter | Description | Typical Calculated Value (kcal/mol) | Reference System |

|---|---|---|---|

| ΔG‡ (Markovnikov) | Gibbs free energy of activation for the formation of the Markovnikov product. | 15 - 25 | Propene + HBr researchgate.net |

| ΔG‡ (anti-Markovnikov) | Gibbs free energy of activation for the formation of the anti-Markovnikov product. | > 25 | Propene + HBr researchgate.net |

These calculations help confirm that the Markovnikov product is kinetically and thermodynamically favored. The transition state geometry, identified computationally, reveals the bond-breaking and bond-forming processes, showing, for instance, an elongated H-Br bond and the incipient C-H and C-Br bonds.

Electronic structure analysis provides a detailed picture of how electrons are distributed within the this compound molecule. DFT calculations are commonly used to determine various electronic properties, such as molecular orbital energies, charge distribution, and bonding characteristics. nih.govniscpr.res.in

The protonation of the nitrogen atom to form the hydrobromide salt significantly alters the electronic landscape of the molecule. The nitrogen atom becomes the center of positive charge, and this charge is delocalized to adjacent atoms through inductive effects. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions. nih.gov In the N-allyl-N-isopropylammonium cation, NBO analysis would reveal strong polarization of the N-H and N-C bonds towards the nitrogen atom.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the N-allyl-N-isopropylammonium cation, the HOMO would likely be localized on the bromide anion, while the LUMO would be centered on the cation, particularly around the antibonding orbitals associated with the ammonium group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For the N-allyl-N-isopropylammonium cation, the MEP would show a region of high positive potential (typically colored blue) around the -NH2+- group and a region of negative potential (colored red) associated with the bromide counter-ion.

Table 2: Calculated Electronic Properties for Analogous Amine Systems Note: This table is illustrative, based on data from computational studies of similar protonated amines.

| Property | Description | Illustrative Value | Analogous System |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | Protonated Allylamine (B125299) mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Protonated Isopropylamine (B41738) ncert.nic.in |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 7.0 eV | Protonated Allylamine mdpi.com |

| Dipole Moment | Measure of the overall polarity of the molecule | 8 - 12 Debye | Alkylammonium Halides |

N-allyl-N-isopropylamine is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Computational methods can systematically explore this landscape to identify stable conformers (energy minima) and the transition states that separate them. libretexts.org

Key rotations include the C-C bond of the allyl group, the C-N bonds, and the C-C bond of the isopropyl group. A detailed conformational analysis, similar to studies performed on allylamine, would involve scanning the potential energy surface by systematically rotating these bonds. nih.gov The relative energies of different conformers (e.g., gauche vs. anti arrangements of the substituents) can be calculated with high accuracy using methods like MP2 or CCSD(T) with large basis sets. nih.gov

For allylamine itself, five distinct conformers have been identified through computational studies, with very small energy differences between them. nih.gov A similar complexity is expected for N-allyl-N-isopropylamine. The most stable conformers will be those that minimize steric strain between the bulky isopropyl and allyl groups while potentially maximizing stabilizing intramolecular interactions like weak hydrogen bonds. libretexts.org The presence of the hydrobromide salt would further influence conformational preferences through electrostatic interactions between the ammonium center and the bromide ion.

Table 3: Relative Energies of Allylamine Conformers (Analogous System) Note: Data from a high-level ab initio study of allylamine, serving as a model for the allyl portion of the target molecule. Energies are relative to the most stable conformer.

| Conformer Description | Calculated Relative Energy (cm⁻¹) | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| cis-trans | 135 | 1.61 |

| gauche-trans | 103 | 1.23 |

| gauche-gauche | 50 | 0.60 |

Source: Adapted from experimental and theoretical data on allylamine conformers. nih.gov

Molecular Dynamics and Molecular Mechanics Simulations

While quantum mechanics excels at describing the electronic details of small systems, Molecular Dynamics (MD) and Molecular Mechanics (MM) are the tools of choice for simulating the behavior of larger systems, such as a molecule in solution, over time.

MD simulations can predict how a solvent influences chemical reactions. ulisboa.pt For the hydrobromination of N-allyl-N-isopropylamine, an explicit solvent model (e.g., a box of water molecules) would be used in an MD simulation to understand solvation effects. The solvent can stabilize charged intermediates and transition states, altering the energy barriers calculated in the gas phase. uregina.ca

To accurately model the reaction itself, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. digitellinc.com In a QM/MM simulation, the reacting species (N-allyl-N-isopropylamine and HBr) are treated with a high-level QM method, while the surrounding solvent molecules are treated with a less computationally expensive MM force field. This allows for the simulation of bond-breaking and bond-forming events within a realistic solvent environment.

Such simulations can provide valuable data on:

Solvent Effects on Regioselectivity: By calculating the free energy profiles for the Markovnikov and anti-Markovnikov pathways in solution, MD can predict how the solvent influences the product ratio.

Reaction Rates: Transition State Theory can be combined with free energy profiles from MD simulations to estimate reaction rate constants in solution.

Diffusion and Encounter Rates: MD can simulate the diffusion of reactants in solution, determining how often they encounter each other in a favorable orientation for reaction.

This compound, as an ammonium salt, can function as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of an HBA and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. elsevierpure.com

MD simulations are exceptionally well-suited for studying the structure and dynamics of liquids like DESs. ect-journal.kz A simulation of this compound mixed with an HBD (such as glycerol (B35011) or urea) would reveal the specific intermolecular interactions that define the solvent's properties.

Key interactions that would be analyzed from the simulation trajectory include:

Hydrogen Bonding: The primary interaction in these systems. The bromide anion (Br⁻) is a strong hydrogen bond acceptor, and it would form strong H-bonds with the HBDs. The protonated amine (-NH2+-) group can act as an H-bond donor. Radial distribution functions (RDFs) calculated from the MD trajectory would show the average distances and coordination numbers for these interactions. mdpi.com

Electrostatic Interactions: Strong coulombic forces between the N-allyl-N-isopropylammonium cation and the bromide anion, as well as with polar HBD molecules.

Van der Waals Interactions: Weaker, non-specific interactions between the alkyl chains of the cation and other molecules in the DES.

These simulations provide a molecular-level explanation for the macroscopic properties of the DES, such as its viscosity, density, and ability to dissolve other substances. nih.gov

Research Applications in Organic Synthesis and Catalysis

Utility as a Precursor for Diverse Organic Building Blocks

The dual functionality of the allyl group and the isopropylamine (B41738) moiety makes this compound a useful precursor for a range of more complex organic molecules.

The N-allyl-N-isopropylamine scaffold is a platform for creating a variety of functionalized amines. The secondary amine can undergo reactions such as acylation with acid chlorides or anhydrides to form amides. ncert.nic.in The true versatility, however, lies in the reactivity of the allyl group. This double bond can participate in numerous transformations, allowing for the introduction of new functional groups. For instance, reactions across the double bond can convert the allyl group into other functionalities, thereby producing a wide array of amine derivatives from a single precursor.

Below is a table of potential transformations for the allyl group within the N-allyl-N-isopropylamine structure, leading to different classes of functionalized amine derivatives.

| Reaction Type | Reagents | Resulting Functional Group |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Aldehyde (-CH₂CHO) |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol (-CH(OH)CH₂OH) |

| Epoxidation | m-CPBA | Epoxide |

| Heck Reaction | Aryl halide, Pd catalyst | Substituted Alkene |

These transformations highlight the utility of N-allyl-N-isopropylamine hydrobromide as a foundational building block for generating molecular diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency in building molecular complexity. rug.nl Amines and allylic halides are common components in such reactions. A study has described a one-pot multicomponent reaction involving 2-alkynylbenzaldehydes, amines, zinc, and an allylic bromide to efficiently synthesize functionalized 1,2-dihydroisoquinolines. nih.gov This demonstrates a powerful synthetic strategy where a molecule with the structural motifs of N-allyl-N-isopropylamine could be integrated into complex heterocyclic scaffolds in a single, efficient step.

Role in Catalytic Systems Design

The distinct chemical properties of the amine and the hydrobromide salt allow this compound and its derivatives to play roles in the design and study of catalytic systems.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming chiral carbon-carbon and carbon-nitrogen bonds. The enantioselectivity of these reactions is critically dependent on the structure of the chiral ligand coordinated to the palladium center. mdpi.com P,N-chelating ligands, which contain both a phosphorus and a nitrogen atom to coordinate the metal, have proven particularly effective. cmu.edu

While nitrogen donors alone are often considered poor ligands for the low-oxidation-state palladium(0) involved in the catalytic cycle, their incorporation into a chelating framework, such as with a phosphine (B1218219) or olefin, creates highly effective and selective catalysts. cmu.edubeilstein-journals.orgnih.gov The N-allyl-N-isopropylamine structure provides a scaffold that could be elaborated into novel chiral ligands. By introducing a chiral center and a suitable coordinating group (e.g., a diphenylphosphine (B32561) group attached to the carbon backbone), derivatives could be designed for use in asymmetric catalysis. The development of such P,N or N,olefin ligands derived from an N-allyl-N-isopropylamine framework represents a potential avenue for creating new catalytic systems.

This compound is an amine salt of hydrobromic acid (HBr), a strong acid. wikipedia.orgyoutube.com In non-aqueous organic solvents, such salts can serve as a source of acidity to catalyze a variety of reactions. Hydrobromic acid is known to be an effective catalyst for processes like alkylation reactions and the cleavage of ethers. wikipedia.org The hydrobromide salt of an amine can initiate these processes under relatively mild conditions.

Furthermore, research into cooperative catalysis has shown that ammonium (B1175870) halides can work in concert with other catalytic species. For example, in certain hydroboration reactions, an aprotic ammonium halide moiety cooperates with a Lewis acid, where the halide ion is proposed to be essential for the catalytic activity. nih.gov The presence of the hydrobromide in this compound makes it a candidate for investigating and participating in such cooperative catalytic cycles where both the amine and the halide may play distinct roles.

Contribution to Specialized Synthetic Methodologies

The compound is a valuable precursor in specific, multi-step synthetic procedures, such as the synthesis of diamines and quinoxaline (B1680401) derivatives.

The synthesis of N-substituted diamines is an important area of organic chemistry. The structure of N-allyl-N-isopropylamine is closely related to that of N-isopropylethylenediamine, a diamine where an aminoethyl group replaces the allyl group. nih.gov By employing a reaction sequence such as ozonolysis followed by reductive amination on the allyl group of N-allyl-N-isopropylamine, it is possible to synthesize more complex, unsymmetrical diamines.

The synthesis of quinoxaline derivatives, a class of heterocyclic compounds with significant biological activity, often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. orientjchem.orgnih.gov Modifications to the quinoxaline core are crucial for developing new therapeutic agents. Research has demonstrated the synthesis of N-allyl quinoxaline derivatives through the reaction of a quinoxaline precursor with allyl bromide. researchgate.net A recent study detailed the synthesis of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, including the N-allyl and N-isopropyl derivatives, starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate. mdpi.com These studies underscore how the N-allyl and N-isopropylamine motifs can be incorporated into complex heterocyclic systems like quinoxalines.

The table below shows characterization data for a synthesized N-isopropylpropanamide quinoxaline derivative, illustrating the types of complex molecules that can be accessed. mdpi.com

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(3-Benzyloxyquinoxalin-2-yl)-N-isopropylpropanamide | C₂₁H₂₃N₃O₂ | 365.44 | 170–171 |

This demonstrates the successful incorporation of the isopropylamine moiety into a quinoxaline-based scaffold, highlighting the synthetic utility of such building blocks. mdpi.com

Advanced Spectroscopic and Analytical Research Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-allyl-N-isopropylamine hydrobromide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the allyl and isopropyl groups are expected. The protonated amine (N-H) would likely appear as a broad singlet. The allyl group protons would present as a complex multiplet system. Specifically, the internal vinyl proton (-CH=) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (=CH₂) and allylic (-CH₂-N) protons. The terminal vinyl protons (=CH₂) would show distinct signals for the cis and trans protons, appearing as doublets of doublets. The allylic protons (-CH₂-N) would likely be a doublet. The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two methyl (-CH₃) groups. The integration of these signals would correspond to the number of protons in each environment (e.g., 6:2:1:1:1 for the isopropyl methyls, allylic methylene, isopropyl methine, and the two unique vinyl protons, respectively). For the free base, N-allyl-N-isopropylamine, characteristic chemical shifts are expected around δ 5.8 ppm for the allyl protons and δ 1.1 ppm for the isopropyl methyl protons. Upon protonation to form the hydrobromide salt, the signals, particularly those close to the nitrogen atom, would shift downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For this compound, six signals are anticipated. The allyl group would show three signals: two for the vinyl carbons (=CH₂ and -CH=) in the unsaturated region (typically δ 115-140 ppm) and one for the allylic carbon (-CH₂-N). The isopropyl group would display two signals: one for the methine carbon and one for the two equivalent methyl carbons in the aliphatic region (typically δ 20-50 ppm). rsc.orgchemicalbook.com The specific chemical shifts would confirm the presence of both the allyl and isopropyl moieties attached to the nitrogen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. COSY experiments establish proton-proton coupling relationships, confirming, for example, the connectivity between the isopropyl methine and methyl protons. core.ac.uk HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-allyl-N-isopropylamine Moiety Note: These are approximate values based on related structures. Actual shifts for the hydrobromide salt may vary depending on the solvent and concentration.

| Group | Atom | Technique | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|---|

| Isopropyl | -CH(CH₃)₂ | ¹³C NMR | ~ 45-55 | - |

| -CH(CH₃)₂ | ¹³C NMR | ~ 20-25 | - | |

| -CH(CH₃)₂ | ¹H NMR | ~ 3.0-3.5 | Septet | |

| -CH(CH₃)₂ | ¹H NMR | ~ 1.1-1.4 | Doublet | |

| Allyl | -N-CH₂-CH=CH₂ | ¹³C NMR | ~ 50-60 | - |

| -N-CH₂-CH=CH₂ | ¹³C NMR | ~ 130-135 | - | |

| -N-CH₂-CH=CH₂ | ¹³C NMR | ~ 115-120 | - | |

| -N-CH₂-CH=CH₂ | ¹H NMR | ~ 3.5-4.0 | Doublet | |

| -N-CH₂-CH=CH₂ | ¹H NMR | ~ 5.8-6.1 | Multiplet | |

| -N-CH₂-CH=CH₂ | ¹H NMR | ~ 5.1-5.4 | Multiplet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. mdpi.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. nist.gov A key feature would be the presence of a broad and strong absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in an amine salt. This distinguishes it from the free base, which would show a weaker N-H stretch (for a secondary amine) around 3300-3500 cm⁻¹. docbrown.info Other expected absorptions include C-H stretching vibrations from the alkyl and vinyl groups just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (vinylic). nist.gov The C=C stretching vibration of the allyl group would appear around 1645 cm⁻¹. nist.gov Characteristic C-N bond stretching vibrations are expected in the 1020-1250 cm⁻¹ range. docbrown.info The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands, including C-H bending and other skeletal vibrations, which are unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. youtube.com While the polar N-H⁺ and C-N bonds would show strong signals in the IR spectrum, the non-polar C=C bond of the allyl group is expected to produce a strong and sharp signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the alkene functional group. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent. As Raman spectroscopy is less sensitive to water, it can be advantageous for analyzing aqueous solutions of the hydrobromide salt.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ Stretch | Secondary Ammonium | 2400-3200 | Strong, Broad |

| C-H Stretch (sp²) | Vinyl | 3010-3095 | Medium |

| C-H Stretch (sp³) | Alkyl | 2850-2960 | Medium-Strong |

| C=C Stretch | Alkene | ~1645 | Medium-Weak |

| N-H Bend | Secondary Ammonium | 1550-1610 | Medium |

| C-N Stretch | Alkyl Amine | 1020-1250 | Medium |

| C-H Bend (out-of-plane) | Alkene | 910-990 | Strong |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically within 1-2 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, the free base (N-allyl-N-isopropylamine, C₆H₁₃N) has a monoisotopic mass of 99.1048 g/mol . scbt.com In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C₆H₁₄N⁺ (100.1121). This high mass accuracy is crucial for distinguishing the target compound from other potential byproducts or impurities with the same nominal mass but different elemental formulas, making it an essential tool for confirming product identity during synthesis. nih.govthermofisher.com

Tandem Mass Spectrometry (MS/MS): MS/MS, or fragmentation analysis, is used to further confirm the structure of an ion. nih.gov In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of N-allyl-N-isopropylamine at m/z 100.1) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern serves as a structural fingerprint. For N-allyl-N-isopropylamine, characteristic fragmentation pathways would include the loss of an allyl radical (C₃H₅•, mass 41.0391) or an isopropyl radical (C₃H₇•, mass 43.0548). Observing these specific neutral losses would provide strong evidence for the presence and connectivity of the allyl and isopropyl groups attached to the nitrogen atom. This technique is invaluable for reaction monitoring, allowing chemists to track the formation of the desired product and identify any intermediates or side products in complex reaction mixtures. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique is highly applicable to its derivatives and analogues.

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the molecular structure. This provides exact bond lengths, bond angles, and torsional angles. For a salt like this compound, X-ray crystallography would confirm the ionic nature of the compound, showing the protonated nitrogen atom and the bromide counter-ion. It would also reveal the specific conformation (the spatial arrangement of the allyl and isopropyl groups) adopted by the molecule in the solid state.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as the hydrogen bonds between the ammonium proton (N-H⁺) and the bromide anions (Br⁻). Analysis of the crystal structures of related amine hydrobromide salts provides insight into these packing motifs. This information is critical for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Future Research Avenues and Conceptual Challenges

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique structure of N-allyl-N-isopropylamine, featuring both a nucleophilic secondary amine and a reactive allyl group, makes it a compelling substrate for developing novel reaction methodologies. Research is moving beyond traditional synthesis, focusing on innovative catalytic systems that offer greater efficiency, selectivity, and access to previously unattainable molecular architectures.

A significant area of future research involves leveraging transition-metal catalysis. While palladium-catalyzed allylic amination, such as the Tsuji-Trost reaction, is a well-established method for forming allylic amines nih.govnih.gov, future work will likely focus on overcoming its limitations, such as the tendency for amines to deactivate the catalyst. incatt.nl Novel strategies, like the temporary protection of the amine as a BF₃ ammonium (B1175870) salt, allow for productive catalytic pathways by enabling a slow release of the free amine, thus preventing catalyst inhibition. incatt.nl Another promising frontier is the use of less expensive and more abundant metals. Molybdenum-based catalysts, for example, have shown high efficiency and regioselectivity in the allylic amination of tertiary allylic carbonates and alcohols in green solvents like ethanol. organic-chemistry.org

Furthermore, the isomerization of the allyl group within the N-allyl-N-isopropylamine framework presents an intriguing pathway. Ruthenium and other transition-metal complexes can catalyze the 1,3-hydrogen shift of an allylic amine to form a meta-stable enamine. acs.org These enamines are valuable "vinylamine" equivalents, which are otherwise difficult to synthesize, and can serve as monomers for polymerization. acs.org

Electrochemical methods also represent a new frontier for activating such molecules. An electrochemical process has been developed to couple secondary amines with unactivated alkenes via the generation of an electrophilic thianthrene (B1682798) adduct, providing a novel route to complex allylic amines under mild conditions. researchgate.net Applying such a strategy to intramolecular reactions or with N-allyl-N-isopropylamine as the starting amine could unlock new synthetic possibilities.

| Catalytic System | Key Features | Substrate Example | Potential Application for N-allyl-N-isopropylamine | Reference |

|---|---|---|---|---|

| Palladium/Duroquinone | Intermolecular oxidative amination of unactivated olefins with excellent regio- and stereoselectivity. | Olefins + Primary Aliphatic Amines | Could be adapted for C-H amination at the allyl terminus. | organic-chemistry.org |

| Molybdenum Complex | Regioselective amination of tertiary allylic carbonates/alcohols in a green solvent (ethanol). Catalyst is recyclable. | Allylic Alcohols + Aliphatic Amines | A potential green route for synthesis from allyl alcohol and isopropylamine (B41738). | organic-chemistry.org |

| Gold(I) Catalyst | Decarboxylative amination of allylic N-tosylcarbamates in water. | Allylic N-tosylcarbamates | A pathway for synthesis under environmentally benign conditions. | organic-chemistry.org |

| Electrochemical/Thianthrene | Coupling of unactivated alkenes and secondary amines via electrochemically generated intermediates. | Alkenes + Secondary Amines | Could enable novel derivatizations at the allyl group. | researchgate.net |

Design of Green and Sustainable Synthetic Protocols

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. For a foundational chemical like N-allyl-N-isopropylamine, future research will prioritize green chemistry principles, including the use of renewable feedstocks, non-toxic solvents, and energy-efficient catalytic systems.

One of the most promising avenues is biocatalysis. Enzymes offer unparalleled selectivity under mild aqueous conditions. A one-pot, two-step system has been demonstrated for the N-allylation of amines using renewable cinnamic acids. nih.gov This process involves a carboxylic acid reductase to generate an α,β-unsaturated aldehyde in situ, which is then coupled to an amine by a reductive aminase. nih.gov Adapting this methodology could allow for the synthesis of N-allyl-N-isopropylamine from biomass-derived precursors, significantly reducing the environmental footprint compared to traditional methods that rely on petroleum-based feedstocks and alkyl halides. nih.govrsc.org

Another key area is the replacement of conventional volatile organic solvents with sustainable alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and lactic acid), have emerged as effective, non-toxic, and biodegradable reaction media. rsc.org A metal-free protocol for the allylic alkylation of anilines and other nucleophiles using allylic alcohols in a DES has been developed, proceeding at room temperature with high yields. rsc.org Exploring the direct synthesis of N-allyl-N-isopropylamine from isopropylamine and allyl alcohol in a DES could represent a significant step towards a truly green process.

| Parameter | Traditional Protocol (e.g., Alkyl Halide) | Potential Green Protocol (e.g., Biocatalysis) |

|---|---|---|

| Allyl Source | Allyl bromide/chloride (petroleum-based) | Cinnamic acid (biomass-derived) nih.gov or Allyl Alcohol |

| Catalyst | Often none, or phase-transfer catalyst | Enzymes (Reductive Aminase) nih.gov or Metal-free rsc.org |

| Solvent | Volatile organic solvents (e.g., THF, CH₂Cl₂) | Water nih.gov or Deep Eutectic Solvents rsc.org |

| Temperature | Variable, can require heating | Room temperature to mild heat (e.g., ~30°C) nih.gov |

| Byproducts | Stoichiometric salt waste (e.g., NaBr) | Water, CO₂ (in decarboxylative approaches) nih.gov |

| Atom Economy | Lower | Higher (especially in hydrogen borrowing strategies) rsc.org |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of chemical reactions, with their vast parameter spaces, presents a significant challenge for optimization. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape by enabling rapid, data-driven optimization and prediction, moving beyond traditional one-variable-at-a-time experimentation.

For the synthesis and application of N-allyl-N-isopropylamine, AI can be a powerful tool. ML-driven platforms have already been successfully used to optimize complex reactions, such as a photoredox tertiary amine synthesis, by simultaneously varying multiple continuous variables like temperature, concentration, and residence time, along with discrete variables like solvent choice. researchgate.netnih.govacs.org Using a Bayesian optimization algorithm, these systems can efficiently explore the reaction space to identify conditions that maximize yield while minimizing cost, achieving productivities far exceeding traditional batch methods. nih.govchemrxiv.org Such an approach could be applied to discover the optimal conditions for synthesizing or functionalizing N-allyl-N-isopropylamine with unprecedented speed and efficiency.

| Optimization Stage | Action | ML/AI Tool | Example Parameters for N-allyl-N-isopropylamine Synthesis |

|---|---|---|---|

| 1. Space Reduction | Narrow down the list of potential solvents and catalysts from a large library. | A priori knowledge generation (e.g., solubility predictions). | Screening 100+ solvents to find 10-20 promising candidates. nih.gov |

| 2. Multi-Objective Optimization | Identify optimal reaction conditions by balancing competing objectives like yield and cost. | Bayesian Optimization (e.g., NEMO algorithm). nih.govchemrxiv.org | Temperature, residence time, reactant concentrations, catalyst loading. acs.org |

| 3. Model Interpretation | Identify which parameters have the most significant impact on the outcome. | Permutation feature importance, partial dependence plots. nih.govchemrxiv.org | Revealing that reactant equivalence is key for yield, while catalyst loading drives cost. chemrxiv.org |

Expanding the Scope of Derivatization for Material Science and Chemical Biology Applications

The true value of a chemical building block like N-allyl-N-isopropylamine is realized through its conversion into functional molecules and materials. Future research will heavily focus on using its dual functionality—the polymerizable/modifiable allyl group and the versatile amine center—to access new applications in material science and chemical biology.

In material science, the allyl group is a gateway to novel polymers. As mentioned, isomerization to an enamine followed by polymerization could produce poly(vinylamine) analogues with unique properties. acs.org Alternatively, the allyl group can participate in thiol-ene "click" chemistry or olefin metathesis reactions, allowing the amine to be grafted onto surfaces or integrated into complex polymer architectures. This could lead to the development of functional materials such as novel catalysts, separation media, or coatings where the amine's basicity and nucleophilicity can be exploited.

In chemical biology, allylic amines are crucial scaffolds for bioactive compounds and probes. They are key intermediates in the synthesis of peptide bond isosteres, which are used to create stable mimics of biologically active peptides. nih.gov For example, allylic amines are central to the synthesis of mitochondria-targeted peptide mimetics with therapeutic potential. nih.gov N-allyl-N-isopropylamine could serve as a starting point for creating libraries of such compounds for drug discovery. The amine provides a handle for conjugation to other molecules (e.g., fluorophores, targeting ligands, or drugs), while the allyl group can be further modified to tune the molecule's properties. The late-stage functionalization of C-H bonds alpha to the nitrogen atom is another exciting avenue, allowing for the rapid diversification of complex amine structures to fine-tune their biological activity. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing N-allyl-N-isopropylamine hydrobromide with high purity?

A two-step synthesis is commonly employed:

- Step 1 : Allylation of N-isopropylamine using allyl bromide under alkaline conditions (pH 10-12) in anhydrous tetrahydrofuran (THF) at 50°C for 6 hours. Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3).

- Step 2 : Salt formation by treating the free base with hydrobromic acid (48% w/w) in ethanol at 0-5°C. Recrystallize the precipitate using ethanol-diethyl ether (1:4) to achieve >98% purity. Validate purity via ¹H NMR (δ 1.1 ppm for isopropyl CH₃, δ 5.8 ppm for allyl protons) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use a multi-technique approach:

- ¹H/¹³C NMR : Identify allyl protons (δ 5.1-5.9 ppm) and isopropyl carbons (δ 20-25 ppm). Suppress water interference in D₂O solutions with presaturation.

- FT-IR : Confirm N-H stretches (3200-3400 cm⁻¹) and C-Br bonds (500-600 cm⁻¹).

- X-ray diffraction (XRD) : Resolve crystalline structure; compare with hydrobromide salts like galantamine hydrobromide, which show distinct Bragg peaks for crystalline phases .

Q. How can researchers determine the solubility profile of this compound?

Apply the shake-flask method:

- Saturate solvents (water, ethanol, acetonitrile) with the compound at 25°C for 24 hours.

- Filter through 0.45 μm membranes and quantify concentrations via UV-Vis (λmax ~210 nm) or HPLC (C18 column, 0.1% TFA/acetonitrile mobile phase).

- Expect lower aqueous solubility compared to free amines due to ionic interactions, as observed in analogous hydrobromide salts .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for N-allyl-N-isopropylamine derivatives?

Conduct a three-tier analysis:

- Replicate assays : Use standardized enzyme sources (e.g., acetylcholinesterase from Electrophorus electricus) and identical buffer conditions (pH 7.4, 25°C).

- Control normalization : Compare inhibition rates against galantamine hydrobromide, a well-characterized cholinesterase inhibitor.

- Data reconciliation : Perform multivariate regression to identify variables (e.g., solvent polarity, incubation time) influencing IC₅₀ values. Contradictions often arise from assay heterogeneity rather than compound instability .

Q. What strategies mitigate N-nitrosamine formation risks during synthesis?

Follow APIC guidelines:

- Process design : Avoid concurrent use of secondary amines and nitrosating agents (e.g., nitrites). Use dedicated equipment for amine handling.

- Analytical controls : Implement LC-MS/MS with multiple reaction monitoring (MRM) to detect trace nitrosamines (e.g., N-nitrosodiisopropylamine; LOD <0.1 ppm).

- Stability studies : Store intermediates at 40°C/75% RH for 3 months; test for nitrosamine formation using GC-ECD .

Q. How can researchers optimize experimental designs to study the compound’s amorphous vs. crystalline phase behavior?

Use a combination of:

- Differential scanning calorimetry (DSC) : Identify glass transition (Tg) and melting points.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which influences phase stability.

- XRD : Compare diffraction patterns with known crystalline hydrobromides (e.g., galantamine hydrobromide’s sharp peaks vs. amorphous halos) .

Q. What methodologies resolve conflicting solubility data across studies?

Apply the ICH Q1A(R2) framework:

Q. How can researchers design stability-indicating assays for this compound?

Develop a forced degradation protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.